4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-10(2)16-8-13(7-15-16)17-9-11-3-5-12(14)6-4-11/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFJQAKHIJQGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 296.17 g/mol |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole, exhibit significant anti-inflammatory activity. Pyrazole compounds are known for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
The mechanism by which pyrazole derivatives exert their anti-inflammatory effects typically involves:
- Inhibition of COX Enzymes : Pyrazoles selectively inhibit COX-2 over COX-1, reducing the production of pro-inflammatory prostaglandins.
- Modulation of Cytokine Production : These compounds can also affect the production of various cytokines involved in inflammatory responses.
Study 1: Anti-inflammatory Efficacy
A study conducted by Abdelgawad et al. reported that a series of benzo-pyrazole-based hybrid molecules demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.27 μM, outperforming standard drugs like Celecoxib (IC50 = 1.11 μM) .
Study 2: Analgesic Potential
Another investigation revealed that pyrazole derivatives exhibited analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The study highlighted the efficacy of these compounds in reducing pain responses in animal models .
Comparative Analysis with Other Pyrazoles
The following table summarizes the biological activity of selected pyrazole derivatives compared to 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole:
| Compound Name | COX-2 Inhibition IC50 (μM) | Analgesic Activity |
|---|---|---|
| 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole | TBD | Moderate |
| Celecoxib | 1.11 | High |
| PYZ8 (Benzo-pyrazole derivative) | 0.10 | High |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Effects: Halogen Impact: Bromine in the benzyloxy group (as in the target compound and TF2) enhances enzyme inhibition compared to chloro analogs . Positional Isomerism: The 4-position of the bromobenzyloxy group in the target compound contrasts with 3-substituted analogs (e.g., 3-(4-bromophenyl)-1-phenyl pyrazole), which exhibit antimicrobial activity .
Biological Activity :
- TF2, a bromobenzyloxy-containing derivative, shows potent inhibition of protozoan HGPRT (Ki = 0.49 μM), suggesting the bromobenzyloxy moiety is critical for targeting parasitic enzymes .
- Chloro derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole)) demonstrate antimicrobial activity, but brominated analogs may offer improved binding due to higher polarizability .
Physical and Synthetic Considerations :
- The tert-butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate analog has a melting point of 50.5–52.5°C, hinting at the thermal stability conferred by bromobenzyloxy groups .
- Synthetic protocols for brominated pyrazoles emphasize methylation (e.g., NaH/CH3I) and spectral characterization (¹H/¹³C NMR, IR) to confirm regiochemistry .
Preparation Methods
Synthesis of 1-isopropyl-1H-pyrazole
Reagents and Conditions:
Starting from pyrazole or 4-bromopyrazole, alkylation can be achieved using isopropyl bromide or isopropyl chloride in the presence of a base such as cesium carbonate or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF). Microwave irradiation at elevated temperatures (e.g., 150–180 °C) can enhance reaction rates and yields.Example:
Reaction of 4-bromopyrazole with isopropyl bromide and cesium carbonate in DMF under microwave irradiation for 1–2 hours yields 4-bromo-1-isopropyl-1H-pyrazole with moderate to good yields (~60–70%).
Formation of the 4-(4-Bromobenzyloxy) Substituent
Approach:
The 4-position of the pyrazole ring is functionalized by nucleophilic substitution of a suitable leaving group (e.g., hydroxy or halogen) with 4-bromobenzyl bromide or chloride, often under basic conditions to form an ether linkage.-
- Base: Metal hydroxides (e.g., KOH, NaOH) or alkoxides to deprotonate the hydroxy group and generate the nucleophile.
- Solvent: Polar aprotic solvents such as DMF, tetrahydrofuran (THF), or mixtures with water/alcohols.
- Temperature: Room temperature to reflux depending on reactivity.
Mechanism:
The nucleophilic oxygen of the pyrazole hydroxy group attacks the electrophilic benzylic carbon of 4-bromobenzyl halide, displacing the halide and forming the ether bond.Purification:
The product is purified by standard methods such as silica gel chromatography, recrystallization, or preparative HPLC to achieve high purity (>95%) suitable for research or pharmaceutical applications.
Representative Reaction Scheme
Research Findings and Optimization
Base Selection:
Metal hydroxides such as KOH or NaOH provide efficient deprotonation of the hydroxy group for ether formation. Quaternary ammonium hydroxides (e.g., benzyltrimethylammonium hydroxide) have also been reported to facilitate such reactions, potentially improving solubility and reaction rates.Solvent Effects:
Polar aprotic solvents like DMF and THF are preferred for their ability to dissolve both organic and inorganic reagents, enhancing nucleophilicity and reaction kinetics. Mixed solvent systems (e.g., isopropanol/water) can be used for crystallization and purification steps.Purity and Characterization:
The final compound is characterized by HPLC to confirm purity (typically >95%), melting point determination, and spectroscopic methods (NMR, MS). High purity is critical for subsequent biological or pharmaceutical applications.Crystallization:
Crystallization from tert-butanol or tert-butanol/water mixtures has been used to obtain pure crystalline forms of related pyrazole derivatives, indicating similar approaches may be applicable for this compound.
Summary Table of Preparation Parameters
| Parameter | Options/Details | Impact on Synthesis |
|---|---|---|
| Starting Material | 4-Bromopyrazole | Provides bromine substituent for further functionalization |
| Alkylation Agent | Isopropyl bromide/chloride | Introduces isopropyl group at N-1 position |
| Base for Alkylation | Cs2CO3, K2CO3 | Facilitates N-alkylation, choice affects yield |
| Solvent for Alkylation | DMF | High polarity, good solubility for reagents |
| Alkylation Conditions | Microwave, 150–180 °C, 1–2 h | Enhances reaction speed and yield |
| Etherification Agent | 4-Bromobenzyl bromide | Provides 4-bromobenzyloxy substituent |
| Base for Etherification | KOH, NaOH, quaternary ammonium hydroxides | Deprotonates hydroxy group for nucleophilic attack |
| Solvent for Etherification | DMF, THF | Supports nucleophilic substitution |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity (>95%) |
| Characterization | HPLC, NMR, melting point | Confirms structure and purity |
Concluding Remarks
The preparation of 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole involves a two-step synthetic sequence starting from 4-bromopyrazole. The key transformations include N-alkylation with isopropyl halides and subsequent ether formation with 4-bromobenzyl halides under basic conditions. Optimization of bases, solvents, and reaction conditions such as microwave irradiation significantly improves yields and purity. These methods are supported by patent literature and peer-reviewed synthetic studies on pyrazole derivatives, ensuring a robust and reproducible synthetic route.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-Bromobenzyloxy)-1-isopropyl-1H-pyrazole?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach uses hydrazine derivatives (e.g., isopropylhydrazine) and substituted benzyl halides (e.g., 4-bromobenzyl bromide) under reflux in polar aprotic solvents like dimethylformamide (DMF) or ethanol. Catalysts such as K₂CO₃ or NaH are employed to enhance reactivity. For example:
- Step 1 : Condensation of isopropylhydrazine with a β-ketoester to form the pyrazole ring.
- Step 2 : Alkylation with 4-bromobenzyl bromide at the pyrazole N-1 position.
- Key Parameters : Reaction temperatures (80–120°C), solvent purity, and stoichiometric ratios of reagents significantly impact yields (typically 50–75%) .
Table 1 : Comparison of Synthetic Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | K₂CO₃ | 100 | 68 | |
| Ethanol | NaH | 80 | 55 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR reveals distinct peaks for the isopropyl group (δ 1.2–1.4 ppm, doublet) and bromobenzyloxy substituents (δ 4.8–5.2 ppm, singlet for -OCH₂-; aromatic protons at δ 7.3–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 337.04 (calculated for C₁₃H₁₄BrN₂O⁺) .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the pyrazole ring and bromobenzyl group (e.g., ~85° in related compounds) .
Q. What are the primary challenges in achieving high purity during synthesis?
- Methodological Answer :
- Byproduct Formation : Competing alkylation at alternate pyrazole positions (e.g., N-2) requires careful control of reaction time and temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the target compound. Purity ≥95% is typically confirmed via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance electrophilicity and receptor binding. Replace isopropyl with bulkier substituents (e.g., tert-butyl) to improve metabolic stability .
- Assays : In vitro enzyme inhibition (e.g., COX-2) and cytotoxicity screens (e.g., MTT assay on cancer cell lines) quantify activity. For example, derivatives with fluorinated benzyl groups showed 2-fold higher anti-inflammatory activity than the parent compound .
Q. What strategies resolve contradictory data in reaction yields or biological activity across studies?
- Methodological Answer :
- Controlled Variables : Standardize solvent purity, reagent sourcing, and analytical methods. For instance, DMF with ≤0.1% water content improves reproducibility .
- Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths/angles) with computational models (DFT calculations) to validate structural hypotheses .
Q. How do reaction kinetics influence the scalability of synthesis?
- Methodological Answer :
- Rate-Limiting Steps : Alkylation of the pyrazole ring is often rate-limited by steric hindrance from the isopropyl group. Microwave-assisted synthesis reduces reaction time from 12 hrs to 2 hrs .
- Scale-Up Challenges : Solvent volume (>1 L) and heat dissipation require specialized reactors (e.g., flow chemistry systems) to maintain yield consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
